Urodiolenone

Descripción general

Descripción

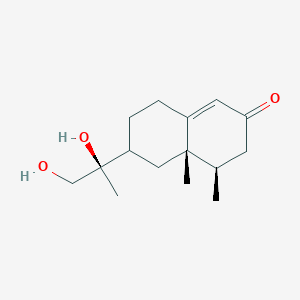

Urodiolenone is a sesquiterpenoid compound with the molecular formula C15H24O3. It is a bicyclic enone with a vicinal diol side chain. This compound has been identified in the urine of patients with essential hypertension and neurocirculatory asthenia (hyperkinetic syndrome). It is known to be a potent inhibitor of sodium-potassium adenosine triphosphatase (Na+, K±ATPase) in kidney tissue .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of urodiolenone involves the formation of its bicyclic enone structure with a vicinal diol side chain. The exact synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated from natural sources such as grapefruit juice, which is rich in this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary occurrence in biological systems and natural sources. The extraction from natural sources remains the primary method of obtaining this compound .

Análisis De Reacciones Químicas

Types of Reactions: Urodiolenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the enone structure.

Substitution: Substitution reactions can occur at the diol side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of this compound .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Urodiolenone is studied for its unique sesquiterpenoid structure, which contributes to its reactivity and potential applications in organic synthesis. Researchers focus on its:

- Synthesis and Reactivity : this compound's structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemists exploring new pathways for creating complex molecules.

- Metabolomic Studies : Its role as a metabolite in humans provides insights into metabolic pathways and the effects of dietary intake on health. For instance, studies have shown that this compound can be detected in urine after the consumption of grapefruit juice, indicating its metabolic processing .

Biological Research Applications

In biological research, this compound is significant for its potential health benefits and physiological effects:

- Urinary Biomarker Studies : this compound has been identified as a urinary metabolite that can serve as a biomarker for specific dietary habits, such as the consumption of grapefruit juice. This application is crucial for understanding dietary impacts on health and disease states .

- Hypertension Research : The compound has been linked to studies involving hypertension, where it serves as a marker for aldosterone secretion rates. Its presence in urine samples can provide insights into the body's regulatory mechanisms related to blood pressure .

Medical Research Applications

This compound's implications extend into medical research, particularly concerning its therapeutic potential:

- Pharmacokinetics : Understanding how this compound is metabolized in the body can aid in determining its efficacy and safety as a dietary supplement or therapeutic agent. Its pharmacokinetic profile is essential for evaluating potential interactions with medications .

- Nutraceutical Development : Given its origin from grapefruit juice, there is ongoing research into developing nutraceutical products that harness this compound's beneficial properties for health promotion and disease prevention.

Case Study 1: Urinary Biomarkers of Orange Juice Consumption

A study utilized untargeted metabolomics to identify urinary biomarkers related to orange juice intake, including this compound derivatives. This research highlights the compound's role in distinguishing between different processing methods of fruit juices and their metabolic effects on consumers .

Case Study 2: Continuous Cropping Effects on Metabolic Pathways

Research examining the impact of continuous cropping on potato plants revealed changes in root exudates and associated microbial communities. This compound was among the metabolites analyzed, showcasing its relevance in agricultural studies and plant metabolism .

Data Table: Summary of this compound Applications

Mecanismo De Acción

Urodiolenone exerts its effects primarily by inhibiting Na+, K±ATPase, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. This inhibition affects ion transport and cellular functions, which can influence blood pressure regulation and other physiological processes. The molecular targets and pathways involved include the enzyme’s active site and associated signaling pathways .

Comparación Con Compuestos Similares

Nootkatone: Another sesquiterpenoid found in grapefruit, known for its distinct aroma and potential health benefits.

Eremophilane: A class of sesquiterpenoids with similar structural features.

Furoeremophilane: A related sesquiterpenoid with a furan ring in its structure.

Uniqueness: Urodiolenone is unique due to its specific inhibitory action on Na+, K±ATPase and its occurrence in hypertensive patients’ urine. Its distinct bicyclic enone structure with a vicinal diol side chain also sets it apart from other sesquiterpenoids .

Actividad Biológica

Urodiolenone, a sesquiterpene lactone found in various plant species, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. It is often found in the form of glucuronides in human urine, particularly in hypertensive individuals, indicating its metabolic processing and potential bioactivity in the human body .

Pharmacological Activities

1. Anti-inflammatory Effects

this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. This activity suggests that this compound may be beneficial in conditions characterized by chronic inflammation .

2. Antioxidant Activity

The compound has demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress-related damage in cells. By scavenging free radicals, this compound may help protect against cellular damage and contribute to overall health .

3. Cardiovascular Benefits

Research indicates that this compound may play a role in cardiovascular health by modulating blood pressure and improving endothelial function. Its presence as a glucuronide in hypertensive subjects suggests a potential mechanism for blood pressure regulation .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Nitric Oxide Production : this compound reduces NO production through the downregulation of inducible nitric oxide synthase (iNOS) expression in macrophages .

- Modulation of Cytokine Release : It affects the release of various cytokines involved in inflammatory responses, thereby contributing to its anti-inflammatory effects .

- Interaction with Cellular Signaling Pathways : this compound may influence multiple signaling pathways related to inflammation and oxidative stress, although specific pathways require further elucidation.

Case Studies

Several case studies have explored the effects of this compound on human health:

- Hypertensive Patients : A study involving hypertensive individuals revealed that this compound metabolites were present in urine samples, suggesting that dietary intake or supplementation may influence its bioavailability and therapeutic potential .

- Inflammatory Conditions : In clinical settings, patients with chronic inflammatory diseases showed improved markers of inflammation after dietary interventions rich in compounds containing this compound .

Data Table

| Biological Activity | Mechanism | Clinical Implication |

|---|---|---|

| Anti-inflammatory | Inhibition of iNOS | Potential treatment for chronic diseases |

| Antioxidant | Free radical scavenging | Protection against oxidative stress |

| Cardiovascular benefits | Modulation of blood pressure | Management of hypertension |

Propiedades

IUPAC Name |

(4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPISZPEZJGKKI-NLNMXKJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(CC(CC2)[C@](C)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921344 | |

| Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114394-01-3 | |

| Record name | Urodiolenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114394013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.